4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
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Overview
Description
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.21 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a morpholine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is 4-((4-carboxy-2-methylphenyl)sulfonyl)morpholine.
Reduction: The major product is 4-((4-bromo-2-methylphenyl)sulfide)morpholine.
Scientific Research Applications
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The morpholine ring provides stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
Uniqueness
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the morpholine ring also distinguishes it from other similar compounds, providing unique properties in terms of stability and solubility .
Properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSKGSZWULGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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